7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one
Description
Properties
CAS No. |
62483-65-2 |
|---|---|
Molecular Formula |
C9H7N5O |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
7-methyl-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c1-5-2-3-7-6(4-5)8(15)10-9-11-12-13-14(7)9/h2-4H,1H3,(H,10,11,13,15) |
InChI Key |
MQFSKODFTJAWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-(1H-tetrazol-5-yl)anilines with Phenylisocyanates
One of the well-documented methods involves the reaction of 2-(1H-tetrazol-5-yl)aniline derivatives with phenylisocyanates under acidic conditions to induce cyclization, yielding tetrazoloquinazolin-5-ones.
- Starting materials: 2-(1H-tetrazol-5-yl)anilines (R1-substituted)
- Reagents: R2-phenylisocyanates
- Conditions: Heating under reflux in glacial acetic acid or stirring at room temperature in acetic acid or dioxane
- Outcome: Formation of tetrazolo[1,5-c]quinazolin-5(6H)-ones with cyclization confirmed by IR, LC-MS, and ^1H NMR spectroscopy
- Key spectral data: NH proton signals between 10.11 and 12.80 ppm; aromatic protons in the range 7.20–8.36 ppm
- Yield: Moderate to good, depending on substituents and conditions
This method was applied to synthesize a series of tetrazoloquinazolinones, demonstrating that reaction conditions influence whether cyclization or urea derivatives form.
Cyclization via 4-Hydrazinoquinazolines and Sodium Nitrite
Another route starts from 4-hydrazinoquinazolines, which are treated with sodium nitrite in acetic acid at low temperatures (0 °C) to form the tetrazoloquinazoline skeleton. Subsequent nucleophilic degradation in hydrochloric acid solution yields 5-(2′-aminophenyl)-1H-tetrazole intermediates, which can be cyclized further.
- Key reagents: Sodium nitrite, acetic acid, hydrochloric acid
- Intermediate: 5-(2′-aminophenyl)-1H-tetrazole
- Cyclization agents: Potassium ethylxanthogenate or carbon disulfide with potassium ethoxide
- Conditions: Reflux or room temperature in 2-propanol
- Derivatives: Potassium salts of tetrazoloquinazoline, which can be alkylated with methyl halides to give methyl-substituted products
- Reaction times: Typically 30 minutes to several hours depending on alkylating agent
- Advantages: Allows introduction of methyl group at the tetrazole ring via alkylation step.
Microwave-Assisted Multicomponent Reactions (MCR)
Recent advances include microwave-accelerated multicomponent reactions involving an amine, a carboxylic acid derivative, and an azide source (e.g., trimethylsilyl azide) to construct the tetrazole ring efficiently.
- Typical substrates: o-Phenylenediamine derivatives, 2-oxoacids or acid chlorides, TMS-azide
- Conditions: Microwave heating at 120–180 °C for 7–10 minutes
- Advantages: Rapid, high-yielding, and safer than traditional methods using hydrazoic acid or phosphorus pentachloride
- Example: Synthesis of fused tetrazoloquinazoline scaffolds with methyl substituents introduced via acyl chloride derivatives or alkylation post-cyclization
- Safety notes: Careful handling due to potential explosiveness of tetrazole derivatives; reactions performed on small scale with protective measures.
Comparative Summary Table of Preparation Methods
Analytical Characterization
The synthesized 7-methyltetrazolo[1,5-a]quinazolin-5(1H)-one and related derivatives are typically characterized by:
- Infrared spectroscopy (IR): NH stretching vibrations around 3200–3300 cm⁻¹, C=N stretching near 1570 cm⁻¹
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: NH protons at 10–13 ppm, aromatic protons 7–8.5 ppm, methyl protons near 2–3 ppm depending on substitution
- ^13C NMR: Signals consistent with fused heterocyclic carbons and methyl substituents
- Mass Spectrometry (MS): Molecular ion peaks confirming molecular weight
- Elemental Analysis: Confirming purity and composition.
Chemical Reactions Analysis
Types of Reactions
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
7-Methoxy Analog (CAS: 62484-03-1)
- Molecular Formula : C₉H₇N₅O₂
- Molecular Weight : 217.18 g/mol
- Key Differences: Replacement of the 7-methyl group with a methoxy substituent increases molecular weight and polarity. ~78 Ų for the methyl derivative) .
- Synthetic Yield: Not explicitly reported, but methoxy-substituted tetrazoloquinazolinones generally require multi-step syntheses involving nucleophilic substitution or cyclization .
8-Butoxy-7-Methoxy Analog (CAS: 62484-02-0)
- Molecular Formula : C₁₃H₁₅N₅O₃
- Molecular Weight : 289.29 g/mol
- Key Differences : The addition of a bulky butoxy group at the 8-position significantly increases lipophilicity (XlogP: ~0.4 for 7-methoxy vs. higher for butoxy ) and may hinder molecular packing, as suggested by its lower melting point compared to 7-methyl derivatives .
Analogues with Different Fused Heterocycles
Pyrazolo[1,5-a]quinazolin-5(4H)-ones
- Example: 8-Nitropyrazolo[1,5-a]quinazolin-5(4H)-one (CAS: N/A) Molecular Formula: C₁₀H₆N₄O₃ Melting Point: >300°C (vs. 265–267°C for 7-methyltetrazoloquinazolinone) . Key Differences: The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity. These compounds exhibit notable biological activity, such as dual mGlu2/mGlu3 negative allosteric modulation (e.g., compound 10b, IC₅₀ < 100 nM) .
Triazolo[1,5-a]quinazolin-5(4H)-ones
Substituent Effects on Physicochemical Properties
Biological Activity
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Structure and Synthesis
The structural formula for 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one can be represented as follows:
The synthesis of this compound involves cyclization reactions that incorporate a tetrazole ring into the quinazoline framework, enhancing its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrazoloquinazoline exhibit significant antimicrobial properties. A study screened various compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 250 mg/L against these pathogens, indicating potent antibacterial activity .
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| 5-(2-(piperidin-1-yl)ethylthio)tetrazolo[1,5-c]quinazoline | Staphylococcus aureus | 250 |
| 9-bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline | E. coli | 300 |
Anticancer Activity
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one has shown promising anticancer activity in various studies. A notable investigation involved screening against 60 human tumor cell lines by the National Cancer Institute (NCI). The results indicated that specific derivatives exhibited lethal effects at concentrations around 1.0 μM against acute lymphoblastic leukemia cell lines .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| CCRF-CEM | 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one | 1.0 |
| MOLT-4 | 6.3 | 2.0 |
| HL06-(TB) | 5.2 | 3.0 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. A study demonstrated that it could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in THP-1 monocytic cells with an IC50 value below 50 µM . This suggests a potential therapeutic role in inflammatory diseases.
The mechanism of action for the biological activities of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one involves several pathways:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, which may inhibit cancer cell proliferation by disrupting replication .
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell signaling pathways, such as EGFR and VEGFR-2 .
- Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptosis in cancer cells by modulating key proteins like p53 and Bax .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Q & A
Q. What are the standard synthetic routes for 7-methyltetrazolo[1,5-a]quinazolin-5(1H)-one?
The compound is typically synthesized via N-alkylation of tetrazolo[1,5-c]quinazolin-5(6H)-one. A common method involves reacting the parent compound with sodium hydride (60% oil suspension) in DMF, followed by addition of methylating agents. The reaction is refluxed for 2 hours, and the product is isolated via precipitation and recrystallization (e.g., propane-2-ol/water mixtures). Key characterization techniques include H/C NMR , IR spectroscopy , and LC-MS to confirm methylation at position 7 .
Q. How is the anticancer activity of this compound evaluated in preliminary studies?
The NCI-60 cell line panel is widely used. Cells from nine cancer types (leukemia, melanoma, lung, etc.) are treated with a single high dose (10 μM) of the compound. Growth inhibition is quantified via the sulforhodamine B assay after 48 hours, with results expressed as percentage growth relative to untreated controls. Compounds showing >50% inhibition in multiple cell lines are prioritized for dose-response studies .
Q. What analytical techniques are critical for characterizing 7-methyltetrazolo[1,5-a]quinazolin-5(1H)-one?
- NMR spectroscopy : H NMR (400 MHz) confirms methyl group integration (δ ~3.3–3.5 ppm) and aromatic proton patterns.
- IR spectroscopy : Peaks at ~1746 cm (C=O stretch) and 2974–2849 cm (C-H stretches) validate the core structure.
- LC-MS : Molecular ion peaks (e.g., m/z 315 [M+H]) and fragmentation patterns confirm purity and molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid undesired cleavage of the quinazoline ring during functionalization?
Unintended cleavage (e.g., during acetamide synthesis) often occurs under basic conditions. To mitigate this, controlled pH and low-temperature hydrolysis are recommended. For example, using mild bases (e.g., KCO) in THF/water mixtures at 0–5°C minimizes ring degradation. Monitoring via TLC and adjusting reaction times dynamically can prevent over-hydrolysis .
Q. What strategies resolve discrepancies in anticancer activity data across cell lines?
Contradictory results (e.g., high activity in leukemia but low efficacy in ovarian cancer) may arise from differences in drug efflux pumps (e.g., P-glycoprotein) or metabolic inactivation . Pairing cytotoxicity assays with ATP-binding cassette transporter inhibition studies or metabolite profiling (via LC-MS/MS) can clarify mechanisms. Dose-response curves (IC values) should also be compared to rule out assay-specific artifacts .
Q. How do substituents at position 6-N-R influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance cytotoxicity by improving membrane permeability and target binding. In contrast, bulky substituents (e.g., morpholinoethyl) may reduce activity due to steric hindrance. Computational modeling (e.g., molecular docking with kinases) and logP measurements help rationalize these trends .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Key issues include solvent selection (DMF removal under vacuum can be inefficient at large scales) and byproduct formation during alkylation. Switching to alternative solvents (e.g., acetonitrile) with higher volatility or employing flow chemistry systems improves scalability. Purity is maintained via recrystallization gradients (e.g., stepwise propane-2-ol/water ratios) .
Q. How can structural ambiguities in NMR spectra be resolved for complex derivatives?
Overlapping signals in crowded regions (e.g., aromatic protons) require 2D NMR techniques :
- HSQC correlates H and C shifts to assign quaternary carbons.
- NOESY identifies spatial proximities between methyl groups and adjacent protons. For isomers, HPLC chiral separation paired with circular dichroism confirms stereochemistry .
Methodological Considerations
- Contradiction Analysis : When pharmacological data conflicts with computational predictions (e.g., high binding affinity but low activity), validate assays using orthogonal methods (e.g., SPR for binding kinetics) and check compound stability in cell culture media .
- Reaction Troubleshooting : If alkylation yields drop below 50%, test for moisture contamination (sodium hydride sensitivity) or switch to alternative bases (e.g., KOH in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
